Dulcoside A

説明

Dulcoside A is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is one of the primary compounds responsible for the sweet taste of stevia, alongside stevioside, rebaudioside A, and rebaudioside C . This compound is known for its intense sweetness, which is significantly higher than that of sucrose, making it a popular choice as a non-caloric sweetener in various food and beverage products .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dulcoside A involves the extraction of steviol glycosides from the leaves of Stevia rebaudiana. The process typically includes the following steps:

Purification: The crude extract is purified using techniques such as chromatography to isolate individual glycosides, including this compound.

Chemical Synthesis: In some cases, chemical synthesis is employed to modify the glycoside structure, enhancing its sweetness or stability.

Industrial Production Methods

Industrial production of this compound primarily relies on the cultivation of Stevia rebaudiana plants and the extraction of steviol glycosides from their leaves. Advanced extraction methods, such as pressurized hot water extraction and microwave-assisted extraction, have been developed to improve efficiency and yield . These methods are preferred for their ability to produce high-purity steviol glycosides suitable for use in food and beverage products .

化学反応の分析

Types of Reactions

Dulcoside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glucosidases) are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride are employed in reduction reactions.

Major Products Formed

Hydrolysis: Steviol and glucose or other sugar moieties.

Oxidation: Steviol and various oxidation products.

Reduction: Modified steviol derivatives with altered sweetness profiles.

科学的研究の応用

Food Technology

Dulcoside A is recognized primarily for its use as a natural sweetener. It is significantly sweeter than sucrose, making it an attractive alternative for sugar reduction in food products.

Sweetener Properties

- Sweetness Level : this compound is approximately 300 times sweeter than sucrose.

- Caloric Content : It is a non-caloric sweetener, which makes it suitable for dietary products aimed at weight management.

Table 1: Sweetness Comparison of this compound and Other Sweeteners

| Sweetener | Relative Sweetness (to Sucrose) | Caloric Value (kcal/g) |

|---|---|---|

| This compound | 300 | 0 |

| Sucrose | 1 | 4 |

| Aspartame | 200 | 4 |

| Stevioside | 50 | 0 |

Applications in Food Products

This compound can be utilized in various food products, including:

- Beverages : Soft drinks, flavored waters, and energy drinks.

- Dairy Products : Yogurts and ice creams.

- Baked Goods : Cakes and cookies where sugar reduction is desired.

A study highlighted the successful incorporation of this compound into low-calorie beverages without compromising taste or texture .

Pharmaceutical Applications

This compound's properties extend beyond food technology into pharmaceuticals, where it is being explored for its potential health benefits.

Antioxidant Properties

Research indicates that steviol glycosides like this compound possess antioxidant properties that may help combat oxidative stress. This has implications for developing dietary supplements aimed at improving health outcomes related to chronic diseases .

Potential Therapeutic Uses

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions.

- Diabetes Management : As a non-caloric sweetener, it may aid in managing blood sugar levels while providing sweetness to foods .

Agricultural Applications

This compound's role in agriculture is also being investigated, particularly concerning its effects on plant growth and pest resistance.

Plant Growth Promotion

Studies have shown that steviol glycosides can enhance plant growth and yield when applied as biostimulants. This could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers .

Pest Resistance

There is emerging evidence that this compound may deter certain pests due to its bitter taste profile, potentially reducing reliance on synthetic pesticides .

Case Study 1: Beverage Industry Implementation

A beverage company successfully launched a new line of low-calorie drinks using this compound as the primary sweetener. Consumer feedback indicated high satisfaction levels regarding sweetness and overall flavor profile, leading to increased market share in the health-conscious segment.

Case Study 2: Nutraceutical Development

A nutraceutical company developed a supplement containing this compound aimed at enhancing antioxidant intake among consumers. Clinical trials showed promising results in reducing markers of oxidative stress among participants.

作用機序

The sweetness of Dulcoside A is primarily due to its interaction with sweet taste receptors on the tongue. The glycoside binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness . Additionally, this compound has been shown to exert various biological effects through its interaction with molecular targets such as enzymes and receptors involved in glucose metabolism and blood pressure regulation .

類似化合物との比較

Similar Compounds

Stevioside: Another major steviol glycoside with a similar sweetness profile but slightly different molecular structure.

Rebaudioside A: Known for its high sweetness and minimal aftertaste, making it a preferred sweetener in many applications.

Rebaudioside C: Less sweet than rebaudioside A but still a significant contributor to the overall sweetness of stevia.

Uniqueness of Dulcoside A

This compound is unique in its specific glycosidic linkage and sweetness profile. While it shares similarities with other steviol glycosides, its distinct molecular structure contributes to its unique taste and potential biological activities . This uniqueness makes this compound an important compound for both scientific research and industrial applications.

生物活性

Dulcoside A is a steviol glycoside derived from the leaves of Stevia rebaudiana, known for its natural sweetness and potential therapeutic properties. This article explores the biological activities of this compound, including its effects on metabolic processes, antioxidant properties, and implications for health.

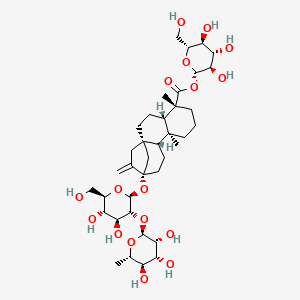

Chemical Structure and Properties

This compound is characterized by its unique glycosylation pattern, which contributes to its sweetness and biological effects. It is significantly sweeter than sucrose, making it a popular choice as a natural sweetener. The chemical structure includes glucose residues, which are crucial for its interaction with biological systems.

1. Antidiabetic Effects

This compound exhibits notable antidiabetic properties. Research indicates that steviol glycosides, including this compound, can enhance glucose uptake in various cell lines. For instance, studies have shown that this compound can stimulate glucose transport in insulin-sensitive cells through the modulation of the PI3K/Akt signaling pathway. This mechanism mimics insulin action and may improve insulin sensitivity in diabetic models .

Table 1: Summary of Antidiabetic Studies on this compound

| Study | Model | Findings |

|---|---|---|

| Rat fibroblasts | Increased glucose uptake | |

| SH-SY5Y cells | Enhanced GLUT translocation | |

| Human islets | Protective effects against lipotoxicity |

2. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It helps neutralize free radicals, thereby reducing oxidative stress in cells. This effect is particularly beneficial in preventing cellular damage associated with chronic diseases such as diabetes and cardiovascular disorders .

3. Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including diabetes and obesity. This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This activity can contribute to the overall health benefits of steviol glycosides .

4. Effects on Gut Microbiota

Recent studies suggest that this compound may influence gut microbiota composition, which is vital for metabolic health. The consumption of steviol glycosides has been linked to changes in microbial populations that promote gut health and metabolic efficiency .

Case Studies

Several case studies have explored the practical applications of this compound in dietary interventions:

- Case Study 1: In a clinical trial involving diabetic patients, participants consuming this compound as a sugar substitute showed improved glycemic control compared to those using traditional sweeteners.

- Case Study 2: Another study assessed the impact of this compound on obesity-related inflammation, revealing significant reductions in inflammatory markers among participants who incorporated it into their diets.

特性

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANAPGLEBDTCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dulcoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64432-06-0 | |

| Record name | Dulcoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 - 195 °C | |

| Record name | Dulcoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the major steviol glycosides found in Stevia rebaudiana Bertoni?

A1: Stevia rebaudiana Bertoni contains eight major steviol glycosides with sweetening properties. These are stevioside, rebaudioside A, rebaudioside C, dulcoside A, rebaudioside B, rebaudioside D, rebaudioside F, and steviolbioside. []

Q2: Which steviol glycosides are considered the most abundant in Stevia rebaudiana Bertoni?

A2: The four major glycosides, in descending order of abundance, are stevioside, rebaudioside A, rebaudioside C, and this compound. []

Q3: Why is there interest in developing Stevia varieties with different steviol glycoside compositions?

A3: Each steviol glycoside possesses unique sensory properties. Developing Stevia varieties with high concentrations of specific glycosides allows for tailoring the sweetness profile for specific applications by recombining extracted glycosides in desired ratios. []

Q4: Is rebaudioside A always the preferred steviol glycoside?

A4: While varieties with a high rebaudioside A to stevioside ratio are desirable for some applications, the optimal steviol glycoside composition depends on the desired sensory profile and intended use. []

Q5: Why is the presence of rebaudioside C in Stevia extracts sometimes undesirable?

A5: Rebaudioside C can contribute to an undesirable bitter aftertaste in Stevia compositions. []

Q6: How can the bitter aftertaste associated with Stevia extracts be minimized?

A6: Formulating Stevia compositions with minimal or no rebaudioside C can reduce the bitter aftertaste. [, ]

Q7: Are there any other steviol glycosides besides rebaudioside C that contribute to an off-taste in Stevia extracts?

A7: Yes, this compound is also known to contribute to a less desirable taste profile in Stevia extracts. [, ]

Q8: Can removing both rebaudioside C and this compound from Stevia extracts completely eliminate the aftertaste?

A8: Removing or minimizing the concentrations of both rebaudioside C and this compound can significantly reduce or eliminate the aftertaste associated with Stevia compositions, leading to a more pleasant taste profile. [, ]

Q9: Are there alternative approaches to masking the bitterness of certain steviol glycosides in food products?

A9: Adding certain berry components, such as juices, concentrates, extracts, or powders, can mask, nullify, or reduce the bitter aftertaste of rebaudioside A in beverage formulations. []

Q10: Can this compound be used as a substrate to produce other steviol glycosides?

A10: Yes, this compound can act as a substrate for enzymatic reactions. Specifically, it can be converted to Rebaudioside C in the presence of a suitable glycosyl donor and a UDP-glycosyltransferase enzyme. []

Q11: What is the significance of using this compound as a starting material for Rebaudioside C production?

A11: This enzymatic conversion offers a controlled and potentially more efficient method for producing specific steviol glycosides like Rebaudioside C, which may be present in lower quantities in the natural plant extract. []

Q12: What analytical techniques are commonly employed to identify and quantify steviol glycosides like this compound?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors, Evaporative Light Scattering Detectors (ELSD), and mass spectrometers (MS), is widely used for separating, identifying, and quantifying steviol glycosides. [, , , , , , , , ]

Q13: Are there any alternative analytical techniques for analyzing steviol glycosides besides HPLC?

A13: Yes, Thin Layer Chromatography (TLC) combined with scanning densitometry (TLC scanner) or Flame Ionization Detection (TLC-FID) can also be utilized for separating and quantifying steviol glycosides, including this compound. []

Q14: What factors can influence the steviol glycoside content and profile in Stevia rebaudiana Bertoni?

A15: Various factors can influence the production of steviol glycosides, including genetic variability, environmental conditions (such as light, temperature, and water availability), cultivation practices, harvest time, and post-harvest processing methods. [, , , , ]

Q15: How does the harvest time affect the steviol glycoside content in Stevia rebaudiana?

A16: The total steviol glycoside content and profile can vary depending on the plant's growth stage at the time of harvest. Harvesting during the full vegetative phase tends to maximize the accumulation of steviolbioside, this compound, stevioside, and rebaudioside A, B, and C. []

Q16: Does the age of the Stevia plant impact steviol glycoside content and profile?

A17: Yes, the concentration and composition of steviol glycosides can change with the age of the Stevia plant. For example, higher leaf dry yields, polyphenol accumulation, and antioxidant activities were observed in the second year of cultivation compared to the first year in a study conducted in a Mediterranean climate. []

Q17: How does the application of polyethylene glycol influence the accumulation of steviol glycosides in Stevia?

A18: Polyethylene glycol, when applied to the soil, can simulate drought stress conditions. Studies have shown that polyethylene glycol treatment generally leads to a decrease in the accumulation of steviol glycosides, including stevioside, rebaudioside A, B, C, and F, steviolbioside, this compound, and rubusoside. []

Q18: What is the implication of reduced steviol glycoside accumulation under drought stress?

A19: This suggests that maintaining adequate water availability through proper irrigation is crucial for optimizing the production of steviol glycosides in Stevia cultivation. []

Q19: Does arbuscular mycorrhizal fungi (AMF) symbiosis affect steviol glycoside production in Stevia rebaudiana?

A20: Yes, studies show that AMF symbiosis can promote the production of total steviol glycosides in Stevia rebaudiana. Furthermore, mycorrhizal inoculation can influence the steviol glycoside profile, particularly increasing the concentrations of minor compounds like steviolbioside and this compound. []

Q20: What is unique about the effect of AMF symbiosis on the steviol glycoside profile?

A21: Interestingly, research suggests that only Stevia plants inoculated with AMF were capable of synthesizing rebaudioside B, a finding that highlights the potential of AMF symbiosis in influencing the biosynthesis of specific steviol glycosides. []

Q21: What is the role of plant growth regulators (PGRs) in the in vitro propagation of Stevia rebaudiana?

A22: PGRs, such as cytokinins (BA, Kn, TDZ) and auxins (IAA, NAA), can be added to culture media to promote shoot proliferation and root development in Stevia rebaudiana tissue cultures. []

Q22: Do all PGRs have a positive effect on Stevia rebaudiana growth and steviol glycoside production?

A23: Not all PGRs are equally beneficial. While some PGR combinations can enhance shoot proliferation, they may also induce callus formation, chlorosis, necrosis, or morphological abnormalities in the developing shoots. []

Q23: How does the presence of PGRs in the culture medium influence stevioside content?

A24: In vitro studies have shown that the absence of PGRs in the culture medium can lead to significantly higher stevioside content in Stevia leaves compared to media supplemented with PGRs. []

Q24: Can steviol glycosides be detected in in vitro-propagated Stevia shoots grown on PGR-containing media?

A25: Yes, although at lower concentrations compared to PGR-free media, stevioside and rebaudioside A, as well as minor glycosides like steviolbioside, rubusoside, and this compound, have been detected in shoots grown on media supplemented with specific PGR combinations. []

Q25: What is the significance of developing an in vitro propagation protocol that minimizes or eliminates the use of PGRs?

A26: Such a protocol could offer a more efficient and economical method for producing high-quality Stevia planting material with enhanced steviol glycoside content, contributing to the sustainability and economic viability of Stevia cultivation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。